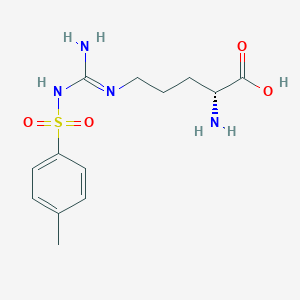

H-D-Arg(Tos)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

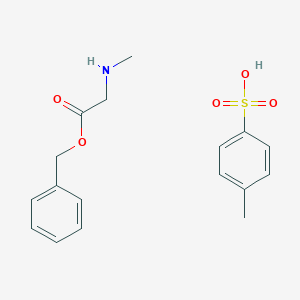

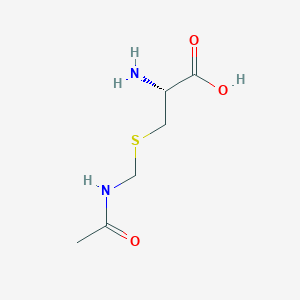

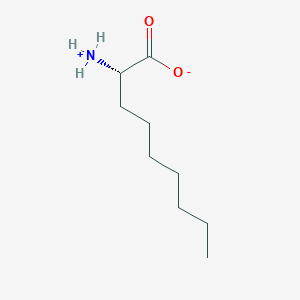

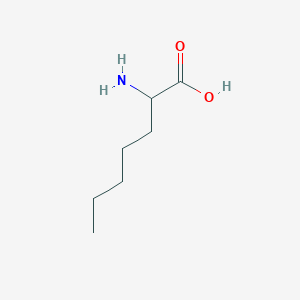

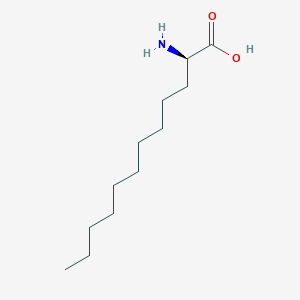

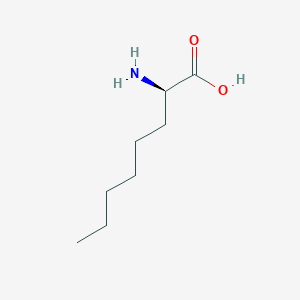

H-D-Arg(Tos)-OH, also known as (E)-N5- (Amino { [ (4-methylphenyl)sulfonyl]amino}methylen)-D-ornithine, is a chemical compound with the molecular formula C13H20N4O4S . It has an average mass of 328.387 Da and a monoisotopic mass of 328.120514 Da .

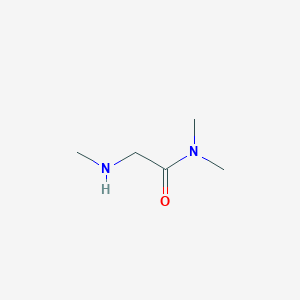

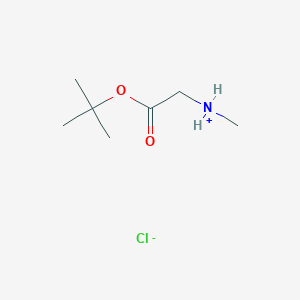

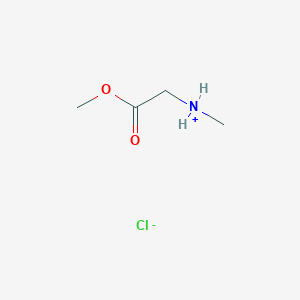

Molecular Structure Analysis

The molecular structure of H-D-Arg(Tos)-OH is complex, with one defined stereocentre . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 8 freely rotating bonds . The compound’s molar refractivity is 81.1±0.5 cm3 .

Physical And Chemical Properties Analysis

H-D-Arg(Tos)-OH has a density of 1.4±0.1 g/cm3 . Its boiling point is 557.3±60.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 88.3±3.0 kJ/mol , and the flash point is 290.9±32.9 °C . The index of refraction is 1.622 . The compound’s polar surface area is 156 Å2 , and its polarizability is 32.2±0.5 10-24 cm3 . The surface tension is 59.7±7.0 dyne/cm , and the molar volume is 230.4±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Chemisorption Studies

- TOF Spectra Analysis : Time-of-flight (TOF) analysis has been utilized to study chemisorption of gases like O2, H2O, and CH2OH on magnesium. This involves monitoring the intensities of direct recoils like H, C, O, and Mg as a function of gas exposure. It helps in understanding the reaction kinetics and surface stoichiometry consistent with compounds like Mg(OH)2 for the water reaction (Schultz, Mintz, Schuler, & Rabalais, 1984).

Plasma and Photodissociation Studies

- Ultraviolet Emission in Microcavity Plasma Devices : Observations include intense emission in the ultraviolet range from OH and ArD in microcavity plasma devices. This is significant when exploring the behavior of hydroxyl radicals in various mediums, such as water vapor or D2 in Ar, under different conditions (Ricconi, Park, Sung, Tchertchian, & Eden, 2007).

Hydroxyl Radical Studies

Infrared Absorption Spectrum of Hydroxyl Radicals : Research on the infrared absorption lines of OH and OD radicals in solid argon at low temperatures provides insights into the behavior of these radicals under specific conditions. This contributes to our understanding of their reactivity and potential applications in various scientific fields (Cheng, Lee, & Ogilvie, 1988).

Chemiluminescence in Hydrogen Combustion Systems : Study of the temporal variation of OH∗ (A2Σ+) chemiluminescence in hydrogen oxidation chemistry. This research is crucial for understanding the reaction mechanisms and kinetics in combustion systems, and could have implications in energy and environmental sciences (Kathrotia, Fikri, Bozkurt, Hartmann, Riedel, & Schulz, 2010).

Environmental Chemistry and Advanced Oxidation Processes

- Oxidative Degradation of Chemical Compounds : The study of oxidative degradation of compounds like Acid Red1 in aqueous solutions using Advanced Oxidation Processes (AOPs) relies on the reaction kinetics of hydroxyl radicals. This research has practical applications in wastewater treatment and environmental remediation (Thomas, Sreekanth, Sijumon, Aravind, & Aravindakumar, 2014).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTWQHUEZWYAOI-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428602 |

Source

|

| Record name | H-D-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Arg(Tos)-OH | |

CAS RN |

97233-92-6 |

Source

|

| Record name | H-D-Arg(Tos)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.